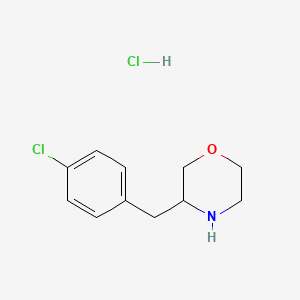

3-(4-Chlorobenzyl)morpholine HCl

Description

Significance of the Morpholine (B109124) Ring as a Privileged Pharmacophore in Drug Discovery

The designation of the morpholine ring as a privileged pharmacophore stems from its ability to impart favorable properties to drug candidates. nih.govnih.govsci-hub.se Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic profiles. biosynce.comnih.gov The nitrogen atom in the morpholine ring is weakly basic, which can enhance the solubility and bioavailability of a drug. acs.orgthieme-connect.com Furthermore, the oxygen atom can participate in hydrogen bonding, a key interaction for binding to biological targets. nih.govresearchgate.net The combination of these features allows the morpholine moiety to interact with a diverse range of receptors and enzymes, making it a valuable tool for medicinal chemists. jchemrev.comnih.govresearchgate.net The flexible chair-like conformation of the morpholine ring also allows it to act as a scaffold, correctly positioning other functional groups for optimal interaction with a biological target. nih.govacs.org

The morpholine ring's ability to enhance potency, improve drug-like properties, and provide access to a wide range of biological activities has solidified its importance in drug discovery. nih.govresearchgate.net Its incorporation into lead compounds is a common strategy to optimize their therapeutic potential. biosynce.com

Evolution of Morpholine-Containing Bioactive Molecules and Their Therapeutic Relevance

The journey of morpholine in medicinal chemistry has seen its incorporation into a multitude of bioactive molecules with diverse therapeutic applications. sci-hub.seijprems.com Early examples of morpholine-containing drugs demonstrated its potential in treating a variety of conditions. Over the years, the understanding of the structure-activity relationships (SAR) of morpholine derivatives has deepened, allowing for the rational design of more potent and selective agents. nih.govsci-hub.se

Today, morpholine-containing drugs are used to treat a wide spectrum of diseases, including cancer, infectious diseases, cardiovascular disorders, and neurological conditions. jchemrev.combiosynce.comresearchgate.net For instance, linezolid (B1675486) is an antibiotic that contains a morpholine ring crucial for its activity against Gram-positive bacteria. biosynce.com In the field of oncology, numerous morpholine derivatives have been developed as inhibitors of key signaling pathways, such as the PI3K/mTOR pathway. nih.gov The therapeutic relevance of morpholine continues to expand as researchers explore its potential in new and emerging disease areas. jchemrev.comsci-hub.se

Contextualization of 3-(4-Chlorobenzyl)morpholine (B7905996) HCl within Current Medicinal Chemistry Landscapes

Within the broad landscape of medicinal chemistry, 3-(4-Chlorobenzyl)morpholine HCl emerges as a specific derivative of interest. bldpharm.comlookchem.com While not a widely known therapeutic agent itself, it serves as a valuable building block and intermediate in the synthesis of more complex and potentially bioactive molecules. lookchem.comchemimpex.com The "3-(4-chlorobenzyl)" substitution on the morpholine ring introduces specific structural and electronic features that can be exploited in drug design. The chlorobenzyl group can engage in various non-covalent interactions, such as hydrophobic and halogen bonding, which can influence the binding affinity and selectivity of a compound for its target. chemimpex.com

The hydrochloride salt form of the compound enhances its solubility and stability, making it easier to handle and use in synthetic procedures. chemimpex.com Researchers in medicinal chemistry may utilize this compound as a starting material to explore new chemical space and develop novel compounds with potential therapeutic applications, particularly in areas where morpholine-containing structures have already shown promise. lookchem.comchemimpex.com Its application can be found in the development of agents targeting neurological disorders and in the synthesis of agrochemicals. chemimpex.com

Properties

IUPAC Name |

3-[(4-chlorophenyl)methyl]morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c12-10-3-1-9(2-4-10)7-11-8-14-6-5-13-11;/h1-4,11,13H,5-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVENXUQLIVRIIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Interactions and Mechanisms of Action of Morpholine Containing Compounds

Role of the Morpholine (B109124) Moiety in Target Binding and Pharmacophore Identification

The morpholine ring is a privileged heterocyclic motif frequently employed in medicinal chemistry due to its favorable physicochemical and metabolic properties. nih.govresearchgate.net It is recognized as a versatile pharmacophore, a key structural component responsible for a drug's biological activity. nih.govresearchgate.net The morpholine moiety's utility stems from several key characteristics:

Improved Physicochemical Properties : The presence of the morpholine ring can enhance a molecule's solubility and permeability, which are crucial for its pharmacokinetic profile. researchgate.netnih.gov The ring's flexible conformation and the presence of both a hydrogen bond acceptor (oxygen) and a weak base (nitrogen) allow for a range of hydrophilic and lipophilic interactions. nih.gov

Target Binding Interactions : The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding sites of target proteins, such as kinases. acs.orgnih.gov This ability to form hydrogen bonds contributes significantly to the binding affinity and potency of the molecule. nih.gov

Scaffolding Function : In many drug candidates, the morpholine ring serves as a scaffold, correctly orienting other functional groups (appendages) of the molecule to optimize their interactions with the biological target. acs.orgnih.gov

Metabolic Stability : The morpholine nucleus is often incorporated into drug candidates to improve their metabolic stability, prolonging their half-life in the body. nih.govsci-hub.se

The combination of these features makes the morpholine ring a fundamental building block in the design of new therapeutic agents, contributing to both the pharmacodynamic and pharmacokinetic properties of the compound. researchgate.netbenthamdirect.com

Interaction with Neurotransmitter Receptors

Morpholine derivatives have been shown to interact with various neurotransmitter receptors, often acting as antagonists or modulators. acs.orgnih.gov The structural similarity of some morpholine-containing compounds to endogenous ligands allows them to bind to these receptors and influence their activity. acs.org

For instance, certain morpholine derivatives have been identified as selective antagonists for dopamine (B1211576) D3 receptors. nih.gov Additionally, the N-morpholinoethyl moiety is a known pharmacophore for modulating metabotropic receptors like sigma (σ1R and σ2R) and serotonin (B10506) (5-HT) receptors, which are involved in regulating mood, cognition, and other central nervous system functions. acs.org While direct studies on 3-(4-Chlorobenzyl)morpholine (B7905996) HCl are limited, the established activity of the broader class of morpholine compounds suggests a potential for interaction with these and other neurotransmitter systems, such as tachykinin receptors. nih.govgoogle.com

Modulation of Enzymes and Other Molecular Targets

The biological activity of morpholine-containing compounds extends to the modulation of various enzymes and molecular targets, playing roles in cellular signaling and pathological processes.

Kinase Inhibition Profiles

A significant area of research for morpholine derivatives is their activity as kinase inhibitors. nih.gov Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. benthamdirect.com The morpholine moiety is a key feature in many kinase inhibitors, where its oxygen atom frequently forms a critical hydrogen bond with a hinge residue in the ATP-binding site of the kinase. acs.orgnih.gov

Morpholine derivatives have shown inhibitory activity against a range of kinases, most notably the Phosphoinositide 3-kinase (PI3K) family. acs.orgnih.govsci-hub.se For example, compounds containing a morpholino-pyrimidine or morpholino-triazine core are recurrent motifs in PI3K inhibitors. nih.gov

Table 1: Examples of Kinases Targeted by Morpholine-Containing Compounds

| Kinase Target | Role of Morpholine Moiety | Reference |

| PI3K (Phosphoinositide 3-kinase) | Interacts with hinge residues (e.g., Val882) in the ATP-binding site. acs.orgnih.gov | acs.orgnih.govsci-hub.senih.gov |

| mTOR (mammalian Target of Rapamycin) | Contributes to binding affinity and potent inhibition. e3s-conferences.org | e3s-conferences.orgresearchgate.net |

| EGFR (Epidermal Growth Factor Receptor) | The moiety was added to prolong the plasma half-life. sci-hub.se | sci-hub.sesci-hub.se |

| Serine/threonine kinases | Pyrazolopyrimidine-substituted morpholine derivatives show potent inhibitory activity. sci-hub.se | sci-hub.se |

Receptor Antagonism and Agonism

For example, novel morpholine analogues have been synthesized that act as combined antagonists for NK1, NK2, and NK3 tachykinin receptors, with their potency being dependent on their specific stereochemistry. nih.gov In other cases, morpholine derivatives have been developed as selective dopamine D3 receptor antagonists. nih.gov The introduction of a morpholine ring can also convert a receptor agonist into an antagonist, highlighting its significant influence on the pharmacological profile of a compound. acs.org

Structure-Activity Relationship (SAR) Studies of Morpholine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of morpholine derivatives influences their biological activity. nih.gove3s-conferences.org These studies have revealed that modifications to the morpholine ring itself or its substituents can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. nih.govsci-hub.se

For instance, in the context of PI3K inhibitors like ZSTK474, which contains two morpholine groups, replacing one of the morpholine's oxygen atoms with a nitrogen (forming a piperazine (B1678402) ring) leads to a significant reduction in inhibitory activity. nih.gov This highlights the critical role of the morpholine oxygen in binding to the enzyme's active site. nih.gov SAR studies have consistently shown that the morpholine ring is not merely a passive scaffold but an active contributor to the molecule's interaction with its biological target. researchgate.netsci-hub.se

Influence of the 4-Chlorobenzyl Substituent on Biological Activity

Lipophilicity and Membrane Permeability : The chloro-substituent on the benzyl (B1604629) ring increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and potentially the blood-brain barrier, which is a crucial factor for drugs targeting the central nervous system. nih.gov

Binding Pocket Interactions : The substituted benzyl group can engage in hydrophobic and van der Waals interactions within the binding pocket of a target protein. The position of the chloro group at the para-position (position 4) can direct the orientation of the benzyl ring to optimize these interactions.

Electronic Effects : The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the entire molecule, which may affect its binding affinity and reactivity.

Antimicrobial and Anticancer Activity : SAR studies on other morpholine derivatives have indicated that substitutions on an attached phenyl ring are important for activity. For example, in some series, a C-4 substituted phenyl group was found to be favorable for activity. e3s-conferences.org The presence of a halogen, such as in 4-bromobenzyl or 4-chlorobenzonitrile (B146240) derivatives, has been a feature in the synthesis of biologically active morpholine compounds, including those with antimicrobial properties. chempublishers.comresearchgate.net

In essence, the 4-chlorobenzyl substituent likely plays a key role in defining the potency and selectivity of 3-(4-Chlorobenzyl)morpholine HCl by influencing its steric and electronic fit within the binding site of its molecular targets.

Impact of Stereochemistry on Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds. nih.gov For C-substituted morpholine derivatives like 3-(4-Chlorobenzyl)morpholine, where the carbon at the 3-position is a stereocenter, the different enantiomers can exhibit distinct biological activities. ru.nl This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

Rational Design Principles Based on SAR Data

Structure-Activity Relationship (SAR) studies are fundamental to the process of rational drug design. These studies involve systematically altering the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. For morpholine-containing compounds, SAR studies have provided valuable insights for designing more potent and selective therapeutic agents. e3s-conferences.org

Key principles derived from SAR studies of morpholine derivatives include:

Substitution on the Morpholine Ring: The position and nature of substituents on the morpholine ring are critical. For example, studies on other 3-substituted morpholines have shown that the introduction of an alkyl group at this position can enhance anticancer activity. e3s-conferences.org The 4-chlorobenzyl group in the title compound introduces both aromatic and halogen functionalities, which can influence binding affinity and metabolic stability. SAR studies on similar structures have indicated that the presence of a halogenated aromatic ring can increase inhibitory activity against certain cancer cell lines. e3s-conferences.org

Stereochemistry: As discussed previously, the stereochemical configuration is a critical determinant of activity. Rational design strategies often involve the synthesis and evaluation of individual enantiomers to identify the more active and safer isomer. nih.gov

While specific SAR data for this compound is not widely published, the general principles established for the broader class of morpholine derivatives provide a framework for the rational design of new analogs with potentially improved therapeutic properties.

Preclinical Data on this compound Remains Undisclosed

Despite a comprehensive search of publicly available scientific literature and databases, no specific preclinical pharmacokinetic or pharmacodynamic data for the chemical compound This compound has been identified. This suggests that the compound may be a novel substance, a proprietary research chemical, or part of an investigation that has not yet been published in the public domain.

The morpholine ring is a common scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds. The 4-chlorobenzyl group is also a frequent substituent in drug discovery, often used to explore interactions with hydrophobic pockets in biological targets. However, the specific combination in this compound does not appear in accessible preclinical research reports.

Consequently, information regarding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models is not available. Similarly, there is no public data on its bioactivity in animal models or the relationship between its exposure and biological response.

General information on other morpholine derivatives suggests a wide range of potential biological activities and pharmacokinetic properties. For instance, various morpholine-containing compounds have been investigated for their roles as anticancer, anti-inflammatory, and antimicrobial agents. The morpholine moiety can influence a molecule's solubility, metabolic stability, and ability to cross biological membranes.

An in vitro study on the metabolism of a structurally related compound, N-(4-chlorobenzyl)-4-chloroaniline, which shares the 4-chlorobenzyl group, indicated that metabolism can occur on the benzyl portion. However, without direct studies on this compound, any extrapolation of its properties would be speculative.

Given the absence of specific data, a detailed article on the preclinical pharmacokinetic and pharmacodynamic investigations of this compound, as per the requested outline, cannot be generated at this time. Further research and publication in peer-reviewed journals would be necessary for such an analysis to be possible.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations

Brain Permeability and CNS Relevance of Morpholine (B109124) Compounds

The ability of a compound to cross the blood-brain barrier is a critical determinant of its potential as a CNS-active agent. The morpholine ring, a heterocyclic amine, possesses attributes that are often associated with improved brain penetration.

General Attributes of Morpholine Derivatives

The morpholine moiety can influence a molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability, all of which are crucial for traversing the BBB. Studies on various morpholine-containing compounds have demonstrated their potential to achieve significant brain concentrations. For instance, the introduction of a 2,5-dimethylmorpholine (B1593661) group into a novel metabotropic glutamate (B1630785) receptor 2 (mGluR2) negative allosteric modulator resulted in a compound that is highly CNS penetrant, as evidenced by a high brain-to-plasma partition coefficient (Kp) of 5.62. Furthermore, a trimetozine (B1683654) derivative incorporating a morpholine ring was predicted to have high intestinal absorption and permeability across the BBB. These findings underscore the general utility of the morpholine scaffold in designing CNS-targeted drugs.

Inferences for 3-(4-Chlorobenzyl)morpholine (B7905996) HCl

CNS Receptor Interactions

The therapeutic potential of a CNS-active compound is also defined by its interaction with specific neural receptors. Research on a series of 2,4-disubstituted morpholine derivatives, which includes a p-chlorobenzyl group similar to the compound of interest, has identified their affinity for the dopamine (B1211576) D4 receptor. The dopamine D4 receptor is a target of interest for the development of antipsychotic medications.

Another study on 2-aryl-4-(3-arylpropyl)morpholines, which share structural similarities with 3-(4-Chlorobenzyl)morpholine HCl, has explored their pharmacological effects on the central nervous system. These investigations provide a basis for postulating that this compound may also exhibit activity at various CNS receptors, although specific binding affinities remain to be determined through direct experimental evaluation.

To provide a clearer, albeit inferred, picture of the potential CNS activity of this compound, the following table summarizes the findings for structurally related compounds.

| Compound Class | Key Structural Feature | Investigated Activity | Relevance to this compound |

| 2,4-disubstituted morpholines | p-chlorobenzyl group | Dopamine D4 receptor affinity | Suggests potential interaction with dopamine receptors. |

| 2-aryl-4-(3-arylpropyl)morpholines | Morpholine and arylpropyl groups | General CNS pharmacological effects | Indicates a likelihood of CNS activity. |

| mGluR2 Negative Allosteric Modulator | 2,5-dimethylmorpholine | High CNS penetration (Kp = 5.62) | Highlights the brain permeability-enhancing property of the morpholine ring. |

| Trimetozine derivative | Morpholine ring | Predicted high BBB permeability | Supports the potential for good brain uptake. |

It is crucial to emphasize that while the data from these related compounds provide a strong rationale for the potential CNS relevance and brain permeability of this compound, they are not a substitute for direct preclinical testing of the specific compound. Further in vitro and in vivo studies are necessary to definitively characterize its pharmacokinetic and pharmacodynamic profile.

Advanced Analytical Methodologies for Research on 3 4 Chlorobenzyl Morpholine Hcl

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture for subsequent identification and quantification. For a substituted morpholine (B109124) derivative like 3-(4-Chlorobenzyl)morpholine (B7905996) HCl, both liquid and gas chromatography are invaluable tools.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile and thermally labile compounds like 3-(4-Chlorobenzyl)morpholine HCl. Its high resolution and sensitivity make it ideal for purity assessment and quantitative analysis. While specific application notes for this compound are often proprietary to manufacturers, the analytical approach can be inferred from methods developed for similar morpholine derivatives. nih.govontosight.ai

A typical HPLC method for a compound of this nature would involve reversed-phase chromatography. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a C18 or C8 column would likely provide effective separation.

The mobile phase composition is a critical parameter that is optimized to achieve the desired retention and peak shape. A mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (typically acetonitrile (B52724) or methanol) is commonly used. The pH of the aqueous phase is controlled to ensure the consistent ionization state of the morpholine nitrogen. Gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is often employed to ensure the timely elution of all components with good resolution.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the chlorobenzyl moiety of the molecule contains a chromophore that absorbs UV light. The wavelength of detection would be set at a maximum absorbance of the analyte to ensure high sensitivity. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentration. The purity of related compounds, such as 3-(4-Chlorophenyl)morpholine hydrochloride, is often determined by HPLC to be ≥ 98%. nist.gov

Table 1: Representative HPLC Parameters for Analysis of a Benzylmorpholine Derivative

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical but representative set of HPLC conditions based on the analysis of similar aromatic morpholine derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. For a compound like this compound, which is a salt and thus not readily volatile, derivatization is often a necessary prerequisite for GC-MS analysis. nih.govnih.gov

A common derivatization strategy for secondary amines like the morpholine nitrogen in the target compound is silylation or acylation. These reactions replace the active hydrogen on the nitrogen with a less polar, more volatile group, making the compound amenable to GC analysis.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column contains a stationary phase that interacts with the components of the sample to varying degrees, leading to their separation. The temperature of the GC oven is programmed to increase over time, which facilitates the elution of the separated components.

As the components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum provides a molecular fingerprint that can be used for structural identification.

Table 2: Illustrative GC-MS Parameters for a Derivatized Morpholine Compound

| Parameter | Typical Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| MS Ion Source | Electron Impact (EI), 70 eV |

| MS Transfer Line | 280 °C |

| Scan Range | 40-450 amu |

This table provides a representative set of GC-MS conditions that could be adapted for the analysis of a derivatized form of this compound.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of molecules. They provide detailed information about the molecular weight, elemental composition, and the connectivity of atoms within a molecule.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. For this compound, mass spectrometry, often coupled with a chromatographic inlet like LC or GC, is used for both structural elucidation and quantification. Commercial suppliers of 3-(4-Chlorobenzyl)morpholine hydrochloride often provide LC-MS data as part of their quality control documentation. guidechem.com

In mass spectrometry, the molecule is first ionized. For LC-MS, soft ionization techniques such as electrospray ionization (ESI) are common. ESI typically produces the protonated molecular ion [M+H]⁺. The accurate mass of this ion can be measured using a high-resolution mass spectrometer (e.g., TOF or Orbitrap), which allows for the determination of the elemental formula.

The fragmentation pattern of the molecular ion provides crucial information about the structure of the molecule. In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. For this compound, characteristic fragmentation would be expected to involve the cleavage of the bond between the morpholine ring and the benzyl (B1604629) group, as well as fragmentation of the morpholine ring itself. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum.

Table 3: Predicted Key Mass Fragments for 3-(4-Chlorobenzyl)morpholine

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |

| [M+H]⁺ | Intact protonated molecule | 212.09 |

| [M-C₄H₈NO]⁺ | 4-Chlorobenzyl cation | 125.02 |

| [C₄H₁₀NO]⁺ | Protonated morpholine | 88.07 |

This table presents predicted mass fragments for the free base form of the title compound, which would be observed in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of the structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize compounds like this compound. The availability of NMR data is often indicated by suppliers of this compound. nih.govguidechem.com

The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals corresponding to the protons on the aromatic ring, the benzylic protons, and the protons of the morpholine ring. The integration of these signals would correspond to the number of protons of each type. The splitting patterns (e.g., doublets, triplets) arise from spin-spin coupling between neighboring protons and provide information about the connectivity of the atoms.

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal. The chemical shift of each signal is indicative of the electronic environment of the carbon atom. For this compound, separate signals would be observed for the carbons of the chlorophenyl ring, the benzylic carbon, and the carbons of the morpholine ring.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-(4-Chlorobenzyl)morpholine

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| Aromatic Protons | 7.2-7.4 | Aromatic C-Cl | ~132 |

| Benzylic Protons | ~3.5 | Aromatic CH | ~128-130 |

| Morpholine Protons | 2.5-3.8 | Benzylic CH₂ | ~60 |

| Morpholine CH₂-N | ~45-55 | ||

| Morpholine CH₂-O | ~65-70 |

This table provides estimated chemical shift ranges for the free base form of the title compound in a standard deuterated solvent like CDCl₃. The exact values can vary based on the solvent and the presence of the HCl salt.

Electrochemical Analysis Methods

Electrochemical methods can provide valuable insights into the redox properties of molecules and can also be used for quantitative analysis. For a compound like this compound, techniques such as cyclic voltammetry (CV) can be employed to study its oxidation and reduction behavior.

The morpholine moiety, being a secondary amine, can be susceptible to electrochemical oxidation. The presence of the electron-withdrawing chlorobenzyl group will influence the oxidation potential. Studies on the electrochemical behavior of other substituted morpholines have shown that they can undergo oxidation at a platinum or glassy carbon electrode. The electrochemical response can be dependent on factors such as the pH of the supporting electrolyte and the scan rate.

While specific electrochemical data for this compound is not widely published, the general principles of the electrochemical analysis of amine-containing compounds would apply. The oxidation process may involve the transfer of electrons from the nitrogen atom, potentially leading to the formation of radical cations or other oxidized species. The peak potential and peak current observed in a cyclic voltammogram can provide information about the thermodynamics and kinetics of the redox process, and under certain conditions, can be used for quantitative determination.

Method Development and Validation for Research Applications

The establishment of robust and reliable analytical methodologies is fundamental for the comprehensive investigation of this compound in a research setting. The development and validation of such methods ensure the accuracy, precision, and consistency of experimental results, which is paramount for the characterization, quantification, and stability assessment of this compound. While specific, publicly available, peer-reviewed method validation studies for this compound are not extensively documented, this section outlines a representative approach to method development and validation based on established analytical principles for structurally similar morpholine derivatives.

The analytical techniques most suitable for the analysis of this compound, a compound with a chromophore (the chlorobenzyl group) and a polar morpholine ring, include High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method would depend on the specific research application, such as purity assessment, quantification in a reaction mixture, or identification of related substances.

A hypothetical reversed-phase HPLC (RP-HPLC) method could be developed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent like acetonitrile or methanol. The detection wavelength would be selected based on the UV absorbance maximum of the 4-chlorobenzyl moiety.

For GC-MS analysis, derivatization of the secondary amine in the morpholine ring might be necessary to improve volatility and chromatographic performance. nih.gov However, direct analysis is also plausible. GC-MS offers the advantage of providing structural information through mass fragmentation patterns, which is invaluable for impurity identification. nih.gov

Validation of the developed analytical method would be performed in accordance with internationally recognized guidelines to ensure its suitability for the intended research purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Detailed Research Findings

The following tables present hypothetical yet representative data for the validation of a developed HPLC method for the quantification of this compound. These tables are illustrative of the expected outcomes from a rigorous method validation process.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Table 1: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 1.0 | 12,540 |

| 5.0 | 63,210 |

| 10.0 | 124,980 |

| 25.0 | 311,500 |

| 50.0 | 622,800 |

| 75.0 | 935,100 |

From the data in Table 1, a calibration curve would be constructed by plotting peak area against concentration. The correlation coefficient (r²) is a key indicator of the linearity.

Table 2: Linearity and Range Validation Parameters

| Parameter | Result |

|---|---|

| Correlation Coefficient (r²) | 0.9998 |

| Linear Range | 1.0 - 100.0 µg/mL |

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the recovery is calculated.

Table 3: Accuracy (Recovery) Data

| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |

|---|---|---|---|

| Low | 10.0 | 9.92 | 99.2 |

| Medium | 50.0 | 50.45 | 100.9 |

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-day precision): The precision of the method when performed by the same analyst on the same day with the same equipment.

Intermediate Precision (Inter-day precision): The precision of the method when the analysis is conducted by different analysts, on different days, or with different equipment.

Table 4: Precision Data

| Parameter | Concentration (µg/mL) | RSD (%) |

|---|---|---|

| Repeatability (n=6) | 50.0 | 0.85 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak or from the standard deviation of the response and the slope of the calibration curve.

Table 5: LOD and LOQ Data

| Parameter | Value (µg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.3 |

The successful development and validation of such an analytical method would provide a robust tool for researchers to accurately quantify this compound and its related impurities, thereby supporting further investigation into its chemical properties and potential applications.

Applications As a Research Intermediate and Chemical Probe

Utilization in the Synthesis of Novel Bioactive Molecules

The morpholine (B109124) ring is a fundamental component in numerous approved drugs and experimental therapeutic agents. nih.govresearchgate.net Its presence is often associated with enhanced biological activity and improved pharmacokinetic profiles. nih.govresearchgate.net The structure of 3-(4-Chlorobenzyl)morpholine (B7905996) HCl makes it an ideal starting material or intermediate for the synthesis of a wide array of novel bioactive molecules. e3s-conferences.org Medicinal chemists utilize such scaffolds to design and develop new drugs targeting various diseases, including cancer, central nervous system disorders, and infections. nih.gove3s-conferences.orgresearchgate.net

The synthesis of complex pharmaceutical agents often involves the use of simpler, functionalized heterocyclic intermediates. For instance, related chlorinated morpholine derivatives serve as key building blocks for a number of advanced intermediates and Active Pharmaceutical Ingredients (APIs). nih.gov The antidepressant Befol, for example, is synthesized through a reaction involving morpholine and a 4-chloro-N-(3-chloropropyl)benzamide, highlighting the role of these structural motifs in creating CNS-active drugs. researchgate.net Similarly, the development of potent antitumor agents has involved coupling morpholine with other heterocyclic systems like quinoxalines. nih.govacs.org

Table 1: Examples of Drug Classes and Therapeutic Agents Derived from Morpholine Scaffolds

| Drug/Compound Class | Therapeutic Area | Role of Morpholine |

|---|---|---|

| Gefitinib | Anticancer | Part of the core structure, influencing kinase inhibition. researchgate.net |

| Linezolid (B1675486) | Antibiotic | A key structural component for antibacterial activity. researchgate.net |

| Reboxetine, Moclobemide | Antidepressant | Contributes to the modulation of neurotransmitter reuptake. nih.govresearchgate.net |

| Aprepitant | Antiemetic | Acts as a scaffold to correctly position interacting groups at the NK1 receptor. nih.gov |

This table is illustrative and shows the broad utility of the morpholine scaffold in medicinal chemistry.

Role in the Development of Crop Protection Agents

The morpholine chemical class has a long-standing and significant role in agriculture as effective fungicides. nzpps.org Derivatives of morpholine are used to protect a variety of crops, particularly cereals, from fungal diseases like powdery mildew and rust. bcpc.orgdrugfuture.com These compounds function by inhibiting specific enzymes in the ergosterol (B1671047) biosynthesis pathway of fungi, a process essential for maintaining the integrity of fungal cell membranes. nih.govwikipedia.org

The development of new and more effective agrochemicals is an ongoing area of research. e3s-conferences.org Intermediates like 3-(4-Chlorobenzyl)morpholine HCl are valuable starting points for synthesizing the next generation of crop protection agents. The synthesis of the widely used fungicide fenpropimorph, for example, involves reacting an activated phenylpropyl intermediate with 2,6-dimethylmorpholine, demonstrating a synthetic strategy where a substituted morpholine is a key reagent. google.comgoogle.com The presence of the 4-chlorophenyl group in related morpholine derivatives has also been specifically linked to pesticidal activity. google.com

Table 2: Examples of Morpholine-Based Fungicides in Agriculture

| Fungicide | Primary Use | Mechanism of Action |

|---|---|---|

| Fenpropimorph | Cereal crops (powdery mildew, rusts) | Inhibits sterol biosynthesis (Δ14-reductase and Δ8→Δ7-isomerase). nzpps.orgnih.govwikipedia.org |

| Tridemorph | Cereal crops (powdery mildew) | Inhibits sterol biosynthesis. bcpc.org |

| Aldimorph | Various crops | Inhibits sterol biosynthesis. bcpc.orgnih.gov |

This table showcases established morpholine fungicides, indicating the potential for new derivatives from intermediates like this compound.

Employment in Enzyme Inhibition Studies for Metabolic Pathway Elucidation

The specific and potent interaction of small molecules with enzymes is a cornerstone of biochemical research and drug discovery. Morpholine derivatives have been identified as inhibitors of a wide range of enzymes, making them valuable tools for studying metabolic pathways. researchgate.net By selectively blocking an enzyme, researchers can observe the resulting biochemical changes, thereby elucidating the enzyme's role in a larger biological process.

Morpholine-containing compounds have been investigated as inhibitors for numerous enzyme classes, including:

Kinases: Such as PI3K/AKT/mTOR, which are crucial in cell growth and cancer progression. nih.gove3s-conferences.org

Carbonic Anhydrases: Enzymes involved in pH regulation and linked to various diseases, including cancer. nih.gov

Monoamine Oxidases (MAOs): Key enzymes in the metabolism of neurotransmitters, targeted for treating depression and neurodegenerative diseases. nih.gov

Sterol Biosynthesis Enzymes: As seen in fungicides, these are critical for studying fungal metabolism and developing new antifungals. nih.govwikipedia.org

The this compound structure provides a versatile scaffold for designing specific enzyme inhibitors. The morpholine ring can form crucial interactions within an enzyme's active site, while the chlorobenzyl group can be modified to enhance potency and selectivity for the target enzyme. nih.gov For example, studies on morpholine-acetamide derivatives have shown significant inhibitory activity against carbonic anhydrase IX, a target for anticancer therapies. nih.gov

Table 3: Enzyme Targets for Morpholine-Based Inhibitors

| Enzyme/Enzyme Family | Biological Role | Therapeutic/Research Application |

|---|---|---|

| Sterol Biosynthesis Enzymes | Fungal cell membrane integrity | Antifungal drug development, Mycology research. nih.govwikipedia.org |

| Kinases (PI3K, mTOR, HER) | Cell signaling, growth, proliferation | Cancer research, Anti-inflammatory studies. nih.gove3s-conferences.orgresearchgate.net |

| Carbonic Anhydrases (e.g., CA-IX) | pH regulation, CO2 transport | Anticancer therapy, Glaucoma treatment. nih.gov |

| Monoamine Oxidases (MAO-A, MAO-B) | Neurotransmitter metabolism | Neuropharmacology, Antidepressant development. nih.gov |

This table illustrates the diversity of enzymes that can be targeted with inhibitors derived from a morpholine scaffold.

Preclinical Tool Compounds in Mechanistic Pharmacology

In mechanistic pharmacology, tool compounds are essential for probing the function of biological targets like receptors and enzymes. These are often selective ligands (agonists or antagonists) that can be used in laboratory settings (in vitro and in vivo) to understand the physiological or pathological role of their specific target. nih.gov

The morpholine scaffold is integral to many compounds designed for this purpose. nih.gov Its ability to modulate physicochemical properties and interact with biological targets makes it ideal for creating preclinical tool compounds, especially in neuroscience. nih.gov For example, morpholine derivatives have been designed as ligands for G-protein coupled receptors (GPCRs) and have been investigated for their ability to modulate the activity of receptors involved in neurodegenerative diseases and mood disorders. nih.gov A study on a trimetozine (B1683654) derivative containing a morpholine ring demonstrated anxiolytic-like effects in preclinical models, implicating the involvement of benzodiazepine (B76468) binding sites and highlighting its use as a probe for studying anxiety mechanisms. nih.gov The this compound structure can serve as a core for developing such specific pharmacological probes to dissect complex signaling pathways and validate new drug targets.

Future Directions and Emerging Research Avenues

Exploration of Novel Therapeutic Areas for Morpholine (B109124) Derivatives

The versatility of the morpholine ring, known for its favorable physicochemical and metabolic properties, has led to its incorporation in a wide array of bioactive molecules. nih.govsci-hub.se While existing research has established the efficacy of morpholine derivatives in areas such as cancer, inflammation, and central nervous system (CNS) disorders, the exploration of new therapeutic applications remains a vibrant and promising field of study. acs.orgnih.govtandfonline.com

Future research will likely focus on repurposing and optimizing morpholine-containing compounds for a broader range of diseases. The inherent properties of the morpholine moiety, such as its ability to enhance drug-like characteristics and improve pharmacokinetic profiles, make it an attractive scaffold for tackling complex diseases. nih.govsci-hub.se Investigations into its potential in treating neurodegenerative diseases, metabolic disorders, and infectious diseases are emerging as key areas of interest. tandfonline.comresearchgate.net For instance, the unique structural features of morpholine derivatives that allow them to cross the blood-brain barrier effectively are being harnessed to develop new treatments for neurological conditions. acs.orgacs.org

Table 1: Investigated Therapeutic Areas for Morpholine Derivatives

| Therapeutic Area | Key Research Findings |

|---|---|

| Anticancer | Morpholine derivatives have shown inhibitory activity against various cancer cell lines. e3s-conferences.orgsci-hub.se |

| Anti-inflammatory | Certain morpholine compounds exhibit potent anti-inflammatory properties. researchgate.net |

| Central Nervous System (CNS) Disorders | The morpholine scaffold is crucial for developing drugs targeting CNS diseases due to its ability to cross the blood-brain barrier. acs.orgacs.orgnih.gov |

| Antimicrobial | Novel morpholine-linked molecules have demonstrated significant activity against multiple bacterial strains. nih.gov |

| Neurodegenerative Diseases | Morpholine-based compounds are being explored for their potential in treating Alzheimer's and Parkinson's disease. tandfonline.com |

Advanced Computational Chemistry in Drug Design and Optimization

The integration of advanced computational chemistry is set to revolutionize the design and optimization of morpholine-based drug candidates. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are becoming indispensable tools for medicinal chemists. nih.govacs.org These in silico methods provide deep insights into the molecular interactions between morpholine derivatives and their biological targets, enabling the rational design of more potent and selective compounds. nih.govnih.gov

For instance, 3D-QSAR models can elucidate the structural requirements for a compound's biological activity, guiding the synthesis of new analogs with improved efficacy. acs.org Molecular docking studies can predict the binding modes of morpholine derivatives within the active sites of proteins, helping to understand their mechanism of action and to design molecules with enhanced binding affinity. nih.gov This computational-driven approach accelerates the drug discovery process, reduces the need for extensive and costly experimental screening, and facilitates the development of compounds with optimized pharmacokinetic and pharmacodynamic profiles. nih.govnih.gov

Innovative Synthetic Strategies for Complex Morpholine Scaffolds

The development of novel and efficient synthetic methodologies for constructing complex morpholine scaffolds is a critical area of ongoing research. acs.org While traditional methods for synthesizing morpholines exist, there is a continuous drive to create more versatile, stereoselective, and environmentally friendly routes. nih.govresearchgate.net Recent advancements include palladium-catalyzed carboamination reactions and the use of N-propargylamines as versatile building blocks. nih.gov

Future synthetic strategies will likely focus on the development of one-pot reactions, multicomponent reactions, and flow chemistry techniques to streamline the synthesis of diverse morpholine libraries. researchgate.netorganic-chemistry.org The ability to introduce a variety of substituents at different positions on the morpholine ring with high stereocontrol is essential for exploring the structure-activity relationships of these compounds. nih.govresearchgate.net These innovative synthetic approaches will not only facilitate the rapid generation of novel morpholine derivatives for biological screening but also enable the large-scale production of promising drug candidates. acs.orgchemrxiv.org

Interdisciplinary Research Integrating Chemical Biology and Pharmacology

The future of morpholine research will be heavily reliant on interdisciplinary collaborations that bridge the gap between chemical biology and pharmacology. Understanding the intricate biological pathways and molecular targets of morpholine derivatives requires a multifaceted approach that combines the principles of synthetic chemistry, biochemistry, and pharmacology. researchgate.netontosight.ai

Chemical biology tools, such as fluorescently labeled morpholine probes, can be employed to visualize the localization and interactions of these compounds within living cells, providing valuable information about their mechanism of action. Pharmacological studies, in turn, are essential to evaluate the in vivo efficacy, and pharmacokinetic properties of new morpholine-based drug candidates. nih.govsci-hub.se By integrating these disciplines, researchers can gain a comprehensive understanding of how morpholine derivatives function at the molecular, cellular, and organismal levels, ultimately leading to the development of safer and more effective therapies. ontosight.aiontosight.ai

Q & A

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.